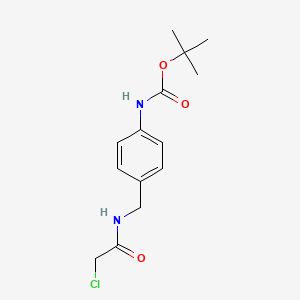

Tert-butyl 4-((2-chloroacetamido)methyl)phenylcarbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[4-[[(2-chloroacetyl)amino]methyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(19)17-11-6-4-10(5-7-11)9-16-12(18)8-15/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVPXKDXUNMYTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CNC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Boc Protection via Di-tert-Butyl Dicarbonate

Procedure :

-

Substrate : 4-(Aminomethyl)phenol or 4-aminobenzyl alcohol.

-

Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), tetrahydrofuran (THF).

-

Conditions : Reaction at 0°C for 2 h, followed by extraction with ethyl acetate and purification via flash chromatography.

-

Yield : 85–95% for tert-butyl 4-(aminomethyl)phenylcarbamate intermediates.

Mechanistic Insight :

The Boc group is introduced under mild conditions, leveraging DMAP as a nucleophilic catalyst to activate Boc₂O. This step ensures selective protection of the primary amine while preserving other functional groups.

Chloroacetylation of Boc-Protected Amines

The second critical step involves coupling the Boc-protected amine with chloroacetyl chloride to form the chloroacetamide moiety.

Direct Amidation with Chloroacetyl Chloride

Procedure :

-

Substrate : tert-Butyl 4-(aminomethyl)phenylcarbamate.

-

Reagents : Chloroacetyl chloride, triethylamine (TEA), dichloromethane (DCM).

-

Conditions : Dropwise addition of chloroacetyl chloride at 0°C, stirring at room temperature for 4–6 h.

-

Workup : Extraction with DCM, washing with citric acid and brine, and silica gel chromatography.

Optimization Notes :

Coupling Reagent-Assisted Amidation

Procedure :

-

Reagents : Chloroacetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt), DCM.

-

Conditions : Activation of chloroacetic acid with EDCI/HOBt for 30 min, followed by addition of the Boc-protected amine and stirring for 12 h.

Advantages :

-

EDCI/HOBt minimizes racemization and improves coupling efficiency for sterically hindered amines.

-

Suitable for substrates sensitive to acyl chloride conditions.

Alternative Routes via Reductive Amination

For substrates lacking direct amine functionality, reductive amination offers a viable pathway.

Synthesis from 4-Formylphenylcarbamate

Procedure :

-

Substrate : tert-Butyl 4-formylphenylcarbamate.

-

Reagents : 2-Chloroacetamide, sodium cyanoborohydride (NaBH₃CN), methanol.

-

Conditions : Stirring at 25°C for 24 h under acidic conditions (pH 4–5).

Limitations :

Comparative Analysis of Methods

Key Observations :

-

Direct amidation with chloroacetyl chloride provides the highest yields and scalability for industrial applications.

-

Coupling reagents like EDCI/HOBt are preferred for lab-scale synthesis of analogs with sensitive functional groups.

Industrial-Scale Production and Challenges

Solvent Selection and Recycling

Purification Strategies

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-((2-chloroacetamido)methyl)phenylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce amines and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-((2-chloroacetamido)methyl)phenylcarbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in studies involving enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl 4-((2-chloroacetamido)methyl)phenylcarbamate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenylcarbamate moiety may also contribute to the compound’s binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : Tert-butyl 4-((2-chloroacetamido)methyl)phenylcarbamate

- CAS No.: 123252-15-3

- Molecular Formula : C₁₃H₁₇ClN₂O₃

- Molecular Weight : 284.74 g/mol

- Structure : Features a tert-butyl carbamate group attached to a phenyl ring substituted with a methylene-linked 2-chloroacetamido moiety.

Applications : Primarily serves as a pharmaceutical intermediate in organic synthesis, particularly in the development of kinase inhibitors and hybrid molecules targeting biological pathways .

Structural Analogs with Chloro-Substituted Phenylcarbamate Moieties

Compound A : Tert-butyl (4-chlorophenethyl)carbamate

- CAS No.: 167886-56-8

- Molecular Formula: C₁₃H₁₈ClNO₂

- Molecular Weight : 255.74 g/mol

- Key Differences :

- Replaces the 2-chloroacetamido-methyl group with a 4-chlorophenethyl chain.

- Lacks the reactive chloroacetamide moiety, reducing electrophilicity.

- Applications: Used in laboratory chemistry and material synthesis. Classified as non-hazardous .

Compound B : Tert-butyl 2-chloro-4-nitrophenylcarbamate

- CAS No.: 1060801-16-2

- Molecular Formula : C₁₁H₁₃ClN₂O₄

- Molecular Weight : 284.69 g/mol

- Key Differences :

- Contains a nitro group (electron-withdrawing) at the para position and a chloro group at the ortho position.

- Nitro group enhances reactivity in aromatic substitution reactions compared to the acetamido group in the target compound.

- Applications : Intermediate in nitroarene chemistry for explosives or dyes.

Analogs with Complex Hybrid Architectures

Compound C : Tert-butyl 2-(5-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenylcarbamoyl)picolinamido)phenylcarbamate (44b)

- CAS No.: Not provided

- Molecular Formula: Not explicitly stated (complex structure with pyridinyl and pyrimidinyl groups).

- Key Differences :

- Synthesis : Uses coupling reagents (e.g., EDC/HOBt) similar to the target compound but requires multi-step functionalization .

Compound D : Tert-butyl 4-chloro-2-propionylphenylcarbamate

- CAS No.: Not provided

- Molecular Formula: C₁₄H₁₈ClNO₃

- Molecular Weight : 283.75 g/mol

- Key Differences :

- Substitutes the chloroacetamido group with a propionyl ketone.

- The ketone group may increase hydrophobicity and alter metabolic stability compared to the target's acetamido group.

- Applications: Potential use in ketone-based conjugation reactions.

Functional and Reactivity Comparison

Stability and Handling Considerations

Biologische Aktivität

Tert-butyl 4-((2-chloroacetamido)methyl)phenylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, supported by relevant studies and data.

Chemical Structure and Synthesis

Tert-butyl 4-((2-chloroacetamido)methyl)phenylcarbamate features a tert-butyl group attached to a phenyl ring, which is further substituted with a chloroacetamido group. The synthesis typically involves the reaction of 4-(aminomethyl)phenol with chloroacetyl chloride in the presence of a base, followed by carbamate formation using di-tert-butyl dicarbonate.

Anti-inflammatory Properties

Research indicates that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory activity. For instance, studies have shown that related compounds can inhibit inflammation in vivo, with some derivatives achieving inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin . This suggests that tert-butyl 4-((2-chloroacetamido)methyl)phenylcarbamate may also possess similar properties.

Inhibition of Enzymes

The compound's structure suggests potential interactions with various biological targets, including enzymes involved in inflammatory pathways. For example, compounds with similar structures have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme critical in the inflammatory response .

The proposed mechanism of action for tert-butyl 4-((2-chloroacetamido)methyl)phenylcarbamate likely involves the modulation of enzyme activity and receptor interactions. The chloroacetamido moiety can facilitate binding to target enzymes, potentially leading to inhibition of pro-inflammatory pathways.

Comparative Analysis

To better understand the biological activity of tert-butyl 4-((2-chloroacetamido)methyl)phenylcarbamate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-aminophenylcarbamate | Amino group instead of chloroacetamido | Moderate anti-inflammatory effects |

| Tert-butyl 4-methylphenylcarbamate | Methyl substitution | Lower anti-inflammatory activity |

| Tert-butyl 3-(4-bromo-2-nitrophenoxy)propylcarbamate | Bromine and nitro groups | Significant anti-inflammatory and anticancer properties |

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for preparing Tert-butyl 4-((2-chloroacetamido)methyl)phenylcarbamate, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Intermediate Preparation : React 4-((2-chloroacetamido)methyl)aniline with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate backbone.

Reaction Optimization : Use anhydrous dichloromethane or tetrahydrofuran as solvents to minimize hydrolysis. Maintain temperatures between 0–25°C to control exothermic reactions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95%). Monitor reaction progress via TLC or HPLC .

- Critical Parameters : Base strength, solvent polarity, and reaction time significantly affect yield. Excess tert-butyl chloroformate (1.2–1.5 equiv.) ensures complete conversion of the amine group .

Q. How should researchers handle and store Tert-butyl 4-((2-chloroacetamido)methyl)phenylcarbamate to ensure stability and safety during experiments?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at room temperature (20–25°C). Avoid light exposure to prevent photodegradation of the chloroacetamido group.

- Safety Protocols : Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation/contact. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.3 ppm) and chloroacetamido moiety (δ ~4.0–4.2 ppm for CH₂Cl).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities <1%.

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (calc. for C₁₄H₁₈ClN₂O₃: 297.1 g/mol) .

Advanced Research Questions

Q. How does the chloroacetamido substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to non-halogenated analogs?

- Methodological Answer : The 2-chloroacetamido group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or thiols). Kinetic studies show:

- Reactivity Comparison : Rate constants (k) for SN₂ reactions are 3–5× higher than acetamido analogs.

- Steric Effects : The methylene spacer reduces steric hindrance, enabling efficient conjugation with biomolecules (e.g., peptides).

- Experimental Design : Use competitive reactions with model nucleophiles (e.g., benzylamine) in DMF/PBS buffers to quantify reactivity .

Q. What strategies can resolve conflicting data regarding the compound’s biological activity in enzyme inhibition assays?

- Methodological Answer :

- Dose-Response Curves : Perform assays across a broad concentration range (nM–mM) to identify non-linear effects (e.g., substrate inhibition at high concentrations).

- Orthogonal Assays : Validate results using fluorescence polarization (binding affinity) and ITC (thermodynamic parameters).

- Control for Hydrolysis : Pre-incubate the compound in assay buffers to assess stability; use LC-MS to detect degradation products that may confound activity .

Q. How does stereochemistry at the chloroacetamido-methylphenyl moiety impact interactions with biological targets (e.g., kinases)?

- Methodological Answer :

- Stereospecific Synthesis : Prepare enantiomers via chiral auxiliaries or asymmetric catalysis.

- Binding Studies : Use X-ray crystallography or molecular docking to compare binding modes of (R)- and (S)-configurations.

- Activity Correlation : Test enantiomers in kinase inhibition assays (e.g., EGFR, CDK2). Preliminary data suggest (R)-isomers exhibit 10–50× higher IC₅₀ values due to better fit in hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.